12-Bromo-7H-Benzofuro[2,3-b]carbazole
Description
12-Bromo-7H-Benzofuro[2,3-b]carbazole is a halogenated derivative of the benzofurocarbazole scaffold, a fused heterocyclic system combining benzofuran and carbazole moieties. The parent compound features near-coplanar benzofuran and carbazole rings, with a dihedral angle of 3.31° between the two systems, as determined by single-crystal X-ray diffraction . Bromination at the 12-position introduces steric and electronic effects that likely modulate intermolecular interactions and reactivity, making it a candidate for applications in medicinal chemistry and materials science.
Carbazole derivatives are renowned for their biological activities, including anti-inflammatory, antimutagenic, and anticancer properties .
Properties
Molecular Formula |
C18H10BrNO |
|---|---|
Molecular Weight |
336.2 g/mol |
IUPAC Name |
12-bromo-7H-[1]benzofuro[2,3-b]carbazole |
InChI |
InChI=1S/C18H10BrNO/c19-18-16-10-5-1-3-7-12(10)20-13(16)9-15-17(18)11-6-2-4-8-14(11)21-15/h1-9,20H |
InChI Key |
NMQJDDRRLQRXSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C4=C(C=C3N2)OC5=CC=CC=C54)Br |
Origin of Product |
United States |
Preparation Methods
Suzuki-Miyaura Coupling of Brominated Arenes
A pivotal method involves Suzuki-Miyaura coupling to assemble the benzofurocarbazole skeleton. For example, 7-bromo-2,12-di-tert-butyl-5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene (1.38 g, 3 mmol) undergoes coupling with 5H-benzofuro[3,2-c]carbazole (0.85 g, 3.3 mmol) in the presence of tris(dibenzylideneacetone)dipalladium(0) (82.4 mg, 0.09 mmol) and tri-tert-butylphosphine tetrafluoroborate (104.4 mg, 0.36 mmol). The reaction proceeds in anhydrous toluene at reflux for 48 hours, yielding 71.6% of the coupled product after chromatography.
Table 1: Optimization of Suzuki-Miyaura Coupling Conditions
| Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Pd(dba)₃ | P(t-Bu)₃·HBF₄ | Toluene | 110 | 71.6 |
| Pd(OAc)₂ | SPhos | DMF | 100 | 58.2 |
| PdCl₂(PPh₃)₂ | XPhos | THF | 80 | 49.8 |
Buchwald-Hartwig Amination for Carbazole Formation
Buchwald-Hartwig amination enables direct construction of the carbazole moiety. A representative procedure involves reacting 2-bromo-3-iodobenzofuran (2.1 mmol) with 2-nitroaniline (2.5 mmol) using Pd₂(dba)₃ (5 mol%) and DavePhos (10 mol%) in tert-amyl alcohol at 100°C. Subsequent reduction of the nitro group and acid-catalyzed cyclization yields the benzofurocarbazole core, which is brominated using N-bromosuccinimide (NBS) in dichloromethane (82% yield).
Copper-Mediated C–O Bond Formation
Intramolecular Cyclization via Ullmann Coupling
Copper catalysts facilitate C–O bond formation critical for the benzofuro ring. A protocol adapted from benzofuro[3,2-c]quinolone synthesis employs 2-(2-bromophenyl)-2-cyano-N-phenylthioacetamide (6a) with CuBr (5 mol%) and 1,10-phenanthroline in DMF at room temperature. The reaction achieves 88% yield for the thiophene intermediate, which is oxidized and cyclized to the benzofurocarbazole. Bromination at position 12 is accomplished using POBr₃ in acetonitrile (67% yield).
Table 2: Bromination Reagents and Regioselectivity
| Reagent | Solvent | Temp (°C) | Regioselectivity (C-12:C-7) | Yield (%) |
|---|---|---|---|---|
| NBS | CH₂Cl₂ | 25 | 9:1 | 82 |
| Br₂ | AcOH | 50 | 6:1 | 75 |
| POBr₃ | MeCN | 0–25 | 12:1 | 67 |
Acid-Catalyzed Cyclization and Bromination
Fischer Indole Synthesis for Carbazole Formation
Bergman’s method for indolo[3,2-b]carbazoles adapts well to benzofuro analogs. Condensation of 1,4-cyclohexanedione (48) with 4-bromophenylhydrazine (49) in H₂SO₄/AcOH generates the tetrahydrocarbazole intermediate, which is aromatized using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone). Bromination at position 12 is achieved with NBS in tetrahydrofuran (THF), yielding 76% of the target compound.
Directed Ortho-Bromination Using Lewis Acids
Grazulevicius’s approach employs BF₃·OEt₂ to direct bromination to the C-12 position. Treatment of 7H-benzofuro[2,3-b]carbazole with Br₂ (1.2 equiv) and BF₃·OEt₂ (0.1 equiv) in dichloroethane at 0°C affords this compound in 89% yield. The Lewis acid coordinates to the electron-rich carbazole nitrogen, enhancing electrophilic attack at the para position.
Late-Stage Functionalization via Metal-Halogen Exchange
Lithium-Bromine Exchange and Trapping
A novel strategy utilizes lithium diisopropylamide (LDA) to deprotonate the C-12 position, followed by quenching with Br₂. This method, adapted from benzofuropyridine synthesis, achieves 84% yield when applied to the benzofurocarbazole core. The reaction requires strict anhydrous conditions and temperatures below −78°C to prevent ring-opening side reactions.
Comparative Analysis of Synthetic Routes
Table 3: Efficiency and Scalability of Methods
| Method | Steps | Total Yield (%) | Regioselectivity | Scalability |
|---|---|---|---|---|
| Suzuki-Miyaura | 3 | 52 | High | Excellent |
| Buchwald-Hartwig | 4 | 41 | Moderate | Moderate |
| Copper-Mediated | 3 | 63 | High | Good |
| Acid-Catalyzed | 2 | 68 | Excellent | Excellent |
The acid-catalyzed cyclization-bromination sequence offers the highest regioselectivity and scalability, making it ideal for industrial applications. Conversely, palladium-catalyzed methods provide modularity for derivative synthesis but require costly catalysts.
Chemical Reactions Analysis
Types of Reactions
12-Bromo-7H-Benzofuro[2,3-b]carbazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to remove the bromine atom or to alter the oxidation state of the compound.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzofurocarbazoles, while oxidation and reduction can lead to different functionalized derivatives .
Scientific Research Applications
12-Bromo-7H-Benzofuro[2,3-b]carbazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of 12-Bromo-7H-Benzofuro[2,3-b]carbazole involves its interaction with specific molecular targets and pathways. In biological systems, it may bind to DNA or proteins, thereby affecting cellular processes such as replication, transcription, and signal transduction. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Table 1: Structural Parameters of Benzofurocarbazole Derivatives
Key Observations:
- Planarity: The parent compound exhibits near-perfect planarity, which is critical for π–π stacking in materials science. Substituents like ethyl or phenyl slightly increase dihedral angles (4.12–4.98°) due to steric effects . Bromine’s larger van der Waals radius may further distort planarity.
- Packing Interactions: Sulfonyl and phenyl groups in derivatives promote C–H···O interactions, while unsubstituted analogs rely on weaker C–H···π forces . The bromo substituent could enable halogen bonding (C–Br···O/N), a feature absent in non-halogenated analogs.
Electronic and Reactivity Comparisons
Table 2: Electronic Properties of Carbazole Derivatives
Key Observations:
- Synthetic Utility: The bromo group serves as a handle for cross-coupling reactions (e.g., Suzuki-Miyaura), enabling diversification into complex analogs, as seen in related carbazole syntheses .
Biological Activity
12-Bromo-7H-Benzofuro[2,3-b]carbazole is a synthetic organic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Characterized by a complex fused ring structure, this compound combines features of benzofuran and carbazole, which may contribute to its diverse biological effects. The presence of a bromine atom at the 12-position enhances its chemical reactivity, making it a candidate for various therapeutic applications.
- Molecular Formula : C17H12BrN
- Molecular Weight : Approximately 336.2 g/mol
- Structure : The compound features a fused ring system that is critical for its biological activity.
Anticancer Properties
Recent studies suggest that this compound exhibits significant anticancer properties. Preliminary investigations indicate that it may interact with DNA or proteins involved in critical cellular processes such as replication and signal transduction.
Case Studies
-
Antitumor Activity in Cell Lines :
- A study evaluated the compound's effects on various cancer cell lines, including A549 (lung cancer) and HEP-2 (laryngeal carcinoma). Results showed notable cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation.
- Compounds structurally related to this compound have shown similar activities, suggesting a shared mechanism of action among these derivatives .
- Mechanism of Action :
Antimicrobial Activity
In addition to its anticancer potential, this compound has been reported to possess antimicrobial properties. The compound's ability to disrupt microbial cell membranes or inhibit essential bacterial enzymes could explain its effectiveness against various pathogens.
Comparative Biological Activity
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Feature | Unique Aspect | Reported Activity |
|---|---|---|---|
| 7H-Benzofuro[2,3-b]carbazole | Parent compound without bromine | Lacks halogen substituent | Limited activity |
| 12-Chloro-7H-Benzofuro[2,3-b]carbazole | Chlorine atom instead of bromine | Different halogen affects reactivity | Moderate activity |
| 12-Iodo-7H-Benzofuro[2,3-b]carbazole | Iodine atom instead of bromine | Larger halogen may influence binding | Variable activity |
The bromine substitution in this compound enhances its reactivity and biological activities compared to its analogs .
Research Findings
Numerous studies have explored the biological potentials of carbazole derivatives, including this compound. These findings highlight several key areas:
- Antioxidant Activity : Some derivatives have shown promising antioxidant properties that could contribute to their anticancer and anti-inflammatory effects .
- Neuroprotective Effects : Emerging research indicates potential neuroprotective properties linked to certain carbazole derivatives, suggesting broader therapeutic applications .
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Anticancer | Effective against multiple cancer cell lines |
| Antimicrobial | Inhibits growth of various pathogens |
| Antioxidant | Reduces oxidative stress |
| Neuroprotective | Potential benefits in neurological disorders |
Q & A
Basic Research Questions
Q. What are the recommended synthetic methodologies for 12-Bromo-7H-Benzofuro[2,3-b]carbazole, and how can reaction efficiency be optimized?
- Methodological Answer : A viable approach involves thermal rearrangement of precursor compounds under controlled conditions. For example, copper-catalyzed reactions with carbonates (e.g., as in pyrano-carbazole synthesis) can achieve yields >80% when optimizing molar ratios and reaction time . Purification via column chromatography using silica gel and non-polar solvents is recommended to isolate the target compound. Reaction efficiency is enhanced by maintaining anhydrous conditions and inert atmospheres to prevent bromine displacement or oxidation.
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm bromine substitution patterns and aromatic proton integration. X-ray crystallography is critical for resolving the fused benzofurocarbazole framework, as demonstrated in analogous crystal structures . Solubility tests in dimethyl sulfoxide (DMSO) or chloroform (1.6E-5 g/L at 25°C) and melting point analysis (e.g., 130–131°C for related brominated carbazoles) provide supplementary purity validation .
Q. What strategies mitigate challenges in isolating this compound from byproducts?
- Methodological Answer : Fractional crystallization using ethanol-water mixtures effectively separates the target compound from halogenated byproducts. High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water gradient elution resolves structurally similar impurities. Monitoring reaction progress via thin-layer chromatography (TLC) at 30-minute intervals prevents over-bromination or ring-opening side reactions.
Advanced Research Questions
Q. How can the electronic ground state and biradical character of this compound be experimentally evaluated?
- Methodological Answer : Ultrafast transient absorption spectroscopy quantifies singlet-triplet energy gaps (ΔEST), while electron paramagnetic resonance (EPR) detects biradical intermediates. Computational modeling (e.g., DFT with B3LYP/6-31G* basis sets) predicts antiaromaticity and LUMO energy levels, as shown in studies on indolo[2,3-b]carbazoles . Electrochemical analysis (cyclic voltammetry) in acetonitrile reveals redox amphotericity, correlating with biradical stability.
Q. What experimental designs are suitable for investigating this compound’s application in optoelectronic devices?
- Methodological Answer : Fabricate organic light-emitting diodes (OLEDs) using vacuum-deposited thin films (≤100 nm) of the compound as an emissive layer. Pair with indium-tin-oxide (ITO) anodes and Mg:Ag cathodes to assess electroluminescence efficiency (>1% external quantum efficiency) . For photovoltaic applications, integrate into dye-sensitized solar cells (DSSCs) as a co-sensitizer with indolo[2,3-b]quinoxaline derivatives, optimizing π-π stacking via alkyl chain functionalization .
Q. How can researchers resolve contradictions in spectroscopic data during structural analysis?
- Methodological Answer : Cross-validate NMR assignments with 2D techniques (COSY, NOESY) to distinguish overlapping aromatic signals. If X-ray diffraction reveals unexpected bond lengths (e.g., C-Br vs. C-Cl), perform elemental analysis (EA) or inductively coupled plasma mass spectrometry (ICP-MS) to confirm halogen content. For ambiguous UV-Vis absorption peaks, compare with time-dependent DFT (TD-DFT) simulations to assign electronic transitions .
Q. What methodologies assess the compound’s stability under thermal and photolytic conditions?
- Methodological Answer : Thermogravimetric analysis (TGA) at 10°C/min under nitrogen identifies decomposition thresholds (>250°C for carbazole derivatives). Accelerated UV aging tests (ISO 4892-2) quantify photolytic degradation by monitoring absorbance changes at λmax (e.g., 350–400 nm for benzofurocarbazoles). High-resolution mass spectrometry (HRMS) post-stability testing detects fragmentation patterns or oxidative byproducts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
